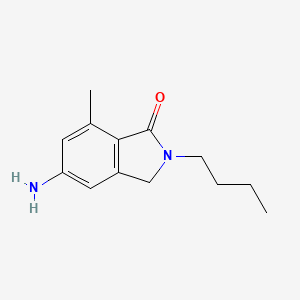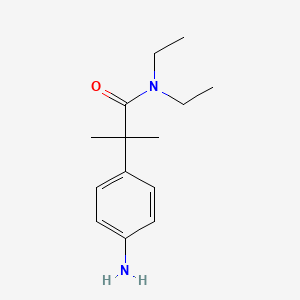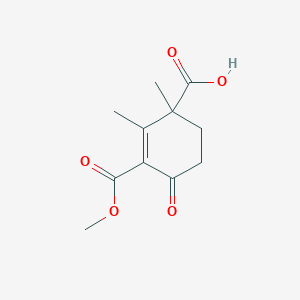
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is a heterocyclic compound that features a quinoxaline core with a pyrroline substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine typically involves the condensation of quinoxaline derivatives with pyrroline. One common method involves the reaction of 6-aminoquinoxaline with 3,4-dihydro-2H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis and cell cycle arrest in certain cancer cell lines. The compound may interact with DNA or specific proteins involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Myosmine: A related compound with a pyridine ring instead of quinoxaline.
N-(3,4-Dihydro-2H-pyrrol-5-yl)glycine: Another similar compound with a glycine moiety instead of quinoxaline.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine is unique due to its specific combination of a quinoxaline core and a pyrroline substituent, which imparts distinct chemical and biological properties
特性
分子式 |
C12H12N4 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
N-(3,4-dihydro-2H-pyrrol-5-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H12N4/c1-2-12(15-5-1)16-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,1-2,5H2,(H,15,16) |
InChIキー |
XYVCWXFENBHDBC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC1)NC2=CC3=NC=CN=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)

![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)


![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)


![3-[2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]Phenol](/img/structure/B13875528.png)

